molecular formula C11H14N2O2 B1531981 (2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098155-62-3

(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1531981
CAS No.: 2098155-62-3
M. Wt: 206.24 g/mol
InChI Key: QMGVXNLYRCAWMK-AATRIKPKSA-N
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Description

(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives are recognized for their role as pharmacophores, playing a crucial role in many biologically active compounds. Their utility as synthons in organic synthesis is well-documented, with wide-ranging biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Synthesis techniques involve condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride and dimethyl formamide to achieve heterocyclic appended pyrazoles under various conditions (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

The therapeutic potential of pyrazole derivatives has been explored extensively, particularly in the context of anticancer, antimicrobial, and anti-inflammatory activities. Multicomponent reactions (MCRs) have been utilized for synthesizing bioactive molecules containing pyrazole moieties, with a focus on pot, atom, and step economy (PASE) synthesis, highlighting their vast therapeutic potential across various biological activities (Becerra, Abonía, & Castillo, 2022).

Antioxidant Activity

Analytical methods used in determining antioxidant activity provide insights into the evaluation of compounds containing pyrazole derivatives. These methods are crucial for assessing the potential health benefits of these compounds in various applications, including food engineering, medicine, and pharmacy. The study of antioxidants and their implications is a major area of interest, with assays based on hydrogen atom transfer and electron transfer being commonly employed (Munteanu & Apetrei, 2021).

Neurodegenerative Disorders

Pyrazolines, a significant class of heterocyclic compounds, have shown promise in treating neurodegenerative diseases. Their neuroprotective properties have been investigated, with findings suggesting beneficial effects in the management of Alzheimer's disease (AD), Parkinson's disease (PD), and psychiatric disorders. Structure-activity relationships (SARs), molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions of pyrazolines highlight their potential in managing neurodegenerative conditions (Ahsan et al., 2022).

Properties

IUPAC Name

(E)-3-(1-pent-4-enylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h2,5-6,8-9H,1,3-4,7H2,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGVXNLYRCAWMK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 6
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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